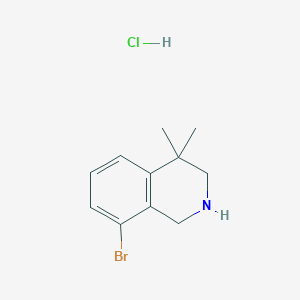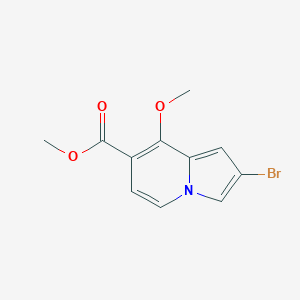
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-8-methoxyindolizine-7-carboxylate typically involves the bromination of a methoxyindolizine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available starting materials. The process includes bromination, esterification, and purification steps to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new indolizine derivatives with different substituents.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated or reduced indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
- Methyl 2-bromo-8-methylindolizine-7-carboxylate
- Methyl 2-bromo-8-ethoxyindolizine-7-carboxylate
Uniqueness
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Eigenschaften
Molekularformel |
C11H10BrNO3 |
|---|---|
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
methyl 2-bromo-8-methoxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3 |
InChI-Schlüssel |
WERQRDHNYHUXLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN2C1=CC(=C2)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11844238.png)
![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)
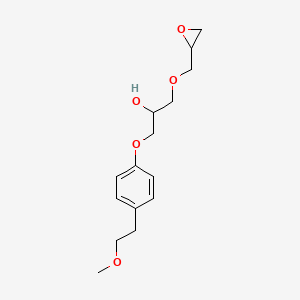
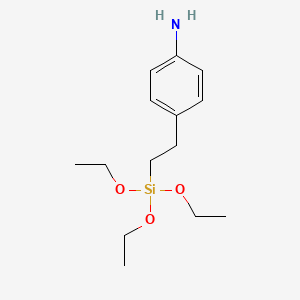
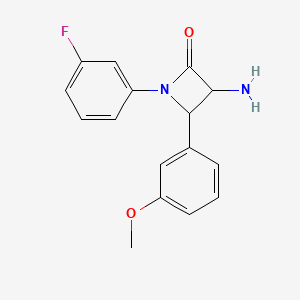
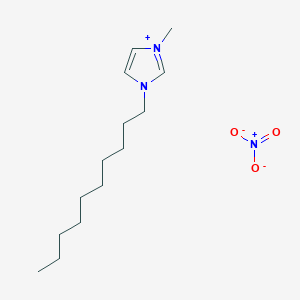

![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)
![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
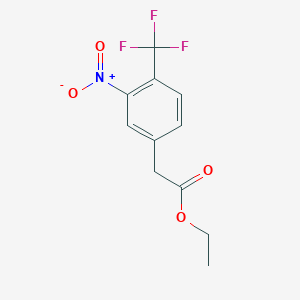
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
